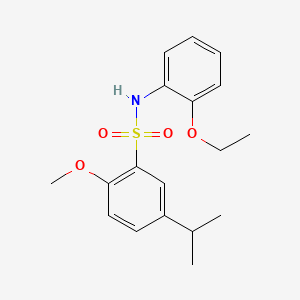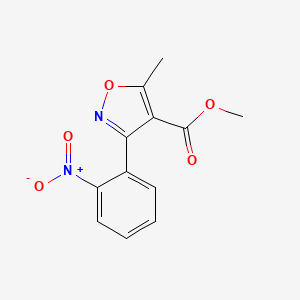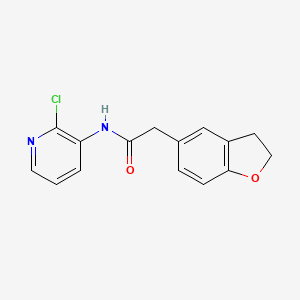![molecular formula C15H16ClNO B15284029 N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine CAS No. 168084-99-9](/img/structure/B15284029.png)
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is an organic compound that features a benzylamine structure with a chlorobenzyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, forming the desired ether linkage. The product is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl group can enhance binding affinity to certain molecular targets, while the benzylamine moiety can facilitate interactions with amino acid residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine
- N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine hydrochloride
- N’- (3- ( (4-chlorobenzyl)oxy)benzylidene)-2- (4-chlorophenoxy)acetohydrazide
Uniqueness
N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the 4-chlorobenzyl ether group distinguishes it from other benzylamine derivatives, potentially offering different biological activities and chemical reactivity.
Propriétés
Numéro CAS |
168084-99-9 |
|---|---|
Formule moléculaire |
C15H16ClNO |
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H16ClNO/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12/h2-9,17H,10-11H2,1H3 |
Clé InChI |
KDCREKOPMHAQDB-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl){2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanone](/img/structure/B15283948.png)

![Methyl 2-anilino-4-methyl-5-[4-(methylsulfonyl)benzoyl]-3-thiophenecarboxylate](/img/structure/B15283965.png)
![2-[1,3-Bis(3-methylphenyl)-2-imidazolidinyl]-3-methoxyphenol](/img/structure/B15283967.png)

![6-[(4-Fluorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283978.png)


![2,2-dimethyl-N-[2-methyl-1-(1-piperidinylcarbonyl)butyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B15283998.png)
![2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B15284001.png)
![4-Bromophenyl 7,8-dihydro[1,4]thiazino[4,3,2-gh]purin-7-ylmethyl sulfone](/img/structure/B15284005.png)

![1,3-Benzodioxol-5-yl{5-fluoro-7'-phenyl-1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6'-yl}methanone](/img/structure/B15284026.png)
![2-(4-chlorophenyl)-N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]acetamide](/img/structure/B15284035.png)
